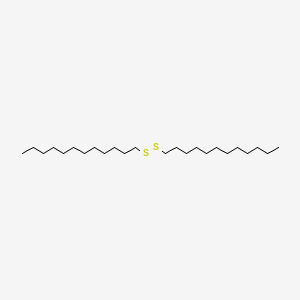

Disulfuro de didodecilo

Descripción general

Descripción

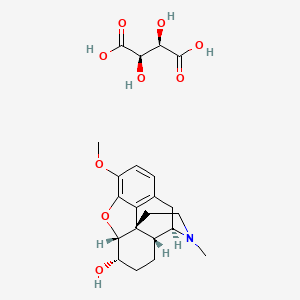

Synthesis Analysis

The synthesis of didodecyl disulfide and related compounds involves intricate chemical pathways. For instance, the synthesis of didodecyl[1]benzothieno[3,2-b][1]benzothiophenes through the stilbene pathway has been reported, demonstrating a series of functionalization, McMurry coupling, and cyclization reactions with overall yields of 5-32% (Ruzié et al., 2013). Another approach includes the esterification from D-tartaric acid and n-dodecanol to synthesize N-didodecyl D-tartrate, highlighting the effects of catalysts and solvents on yield, achieving about 81% (Kewen, 2011).

Molecular Structure Analysis

The molecular structure of didodecyl disulfide derivatives can be characterized by various spectroscopic techniques. For example, the synthesis of didodecylmethyl hydroxyl sulfobetaine involved confirmation of molecular structure through FT-IR, mass spectrum, and 1H NMR, revealing its slight water solubility but good solubility in oils due to the presence of two long hydrocarbon chains (Xiangqian, 2014).

Chemical Reactions and Properties

Didodecyl disulfide and its derivatives participate in various chemical reactions. A novel method for synthesizing unsymmetrical disulfides from thiols using DDQ has been introduced, providing high product yields under mild conditions, thereby highlighting the compound's versatility in forming disulfide bonds (Vandavasi et al., 2011).

Physical Properties Analysis

The analysis of physical properties, such as solubility and interfacial tensions, is crucial for understanding the applications of didodecyl disulfide derivatives. For instance, didodecylmethyl hydroxyl sulfobetaine exhibited the ability to reduce interfacial tension to ultra-low levels without the need for alkali, alcohol, or other additives, showcasing its potential in enhanced oil recovery applications (Shi et al., 2015).

Chemical Properties Analysis

The chemical properties of didodecyl disulfide derivatives, such as reactivity and catalytic capabilities, are integral to their application in synthesis and industry. The oxidative nucleophilic strategy for the synthesis of thiocyanates and trifluoromethyl sulfides from thiols represents a significant advancement, showcasing the compound's role in facilitating the production of these important compounds from thiol starting materials (Yamaguchi et al., 2014).

Aplicaciones Científicas De Investigación

Materiales con Respuesta a Estímulos

Disulfuro de didodecilo: es integral en el desarrollo de materiales con respuesta a estímulos. Estos materiales pueden cambiar sus propiedades en respuesta a estímulos externos como la luz, el calor o los cambios de pH. La naturaleza reversible de la reacción de intercambio tiol-disulfuro hace que el DDS sea un excelente candidato para crear polímeros que puedan autocurarse o alterar sus propiedades mecánicas al exponerse a desencadenantes ambientales específicos .

Sistemas de Autoensamblaje

El DDS se utiliza en sistemas de autoensamblaje debido a su capacidad para formar estructuras estables a través de enlaces disulfuro. Estos sistemas tienen posibles aplicaciones en nanotecnología y ciencia de materiales, donde el control preciso sobre el ensamblaje y el desensamblaje de los componentes es crucial. La interconversión entre grupos tiol y disulfuro en DDS permite procesos de ensamblaje dinámicos, que se pueden aprovechar para crear nanoestructuras complejas .

Aditivos Antidesgaste en Lubricantes

En el campo de la tribología, el DDS sirve como un aditivo antidesgaste en los lubricantes. Su inclusión en las formulaciones de lubricantes puede reducir significativamente el desgaste de las piezas mecánicas, extendiendo así la vida útil de la maquinaria. La efectividad del DDS en combinación con otros aditivos se ha estudiado para optimizar las propiedades antidesgaste y confirmar los mecanismos de acción .

Protección contra la Corrosión

This compound: forma monocapas autoensambladas (SAM) en las superficies metálicas, que pueden actuar como capas protectoras contra la corrosión. La fuerte interacción entre los átomos de azufre en DDS y la superficie metálica, junto con la naturaleza hidrofóbica de las cadenas dodecilo, proporciona una barrera que protege el metal subyacente de los agentes corrosivos.

Estudios de Fenómenos Superficiales

Las SAM formadas por DDS en superficies metálicas también son valiosas para estudiar fenómenos superficiales. Los investigadores utilizan estas monocapas para investigar propiedades superficiales como la fricción, la adhesión y la humectabilidad. Comprender estos fenómenos es esencial para el desarrollo de nuevos materiales con características superficiales personalizadas.

Biosensores

El DDS se emplea en la construcción de biosensores. La capacidad del DDS para formar SAM bien ordenadas en varios sustratos lo hace adecuado para crear superficies de sensores sensibles y selectivas. Estos biosensores pueden detectar moléculas biológicas o cambios en el medio ambiente, ofreciendo aplicaciones en el diagnóstico médico y la vigilancia ambiental.

Sistemas de Liberación de Fármacos

La naturaleza redox-sensible del DDS lo convierte en un componente prometedor en sistemas de liberación de fármacos. El DDS se puede incorporar en portadores que liberan agentes terapéuticos en respuesta a señales biológicas específicas. Este mecanismo de liberación dirigido asegura que los fármacos se administren precisamente donde y cuándo se necesitan, minimizando los efectos secundarios y mejorando la eficacia del tratamiento .

Síntesis de Polímeros Novedosos

Finalmente, el DDS se utiliza en la síntesis de polímeros novedosos con propiedades únicas. Al incorporar DDS en cadenas de polímeros, los científicos pueden crear materiales con mayor resistencia, flexibilidad o capacidad de respuesta a estímulos ambientales. Estos polímeros tienen posibles aplicaciones en diversas industrias, como la salud, la electrónica y la aeroespacial .

Mecanismo De Acción

Target of Action

Didodecyl disulfide is a chemical compound with the molecular formula C24H50S2

Mode of Action

It’s known that disulfides can form and break disulfide bonds, which play a crucial role in the structure and function of many proteins . .

Biochemical Pathways

Disulfides are known to be involved in various biochemical processes, including protein folding and stabilization . .

Result of Action

It’s known that disulfides can influence the structure and function of proteins . .

Action Environment

Factors such as temperature, pH, and presence of other chemicals can potentially influence its action . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Didodecyl disulfide plays a significant role in biochemical reactions, particularly in redox reactions involving thiols and disulfides. It interacts with enzymes such as glutathione reductase, which catalyzes the reduction of disulfides to thiols. This interaction is crucial for maintaining the redox balance within cells. Didodecyl disulfide also interacts with proteins containing cysteine residues, forming disulfide bonds that stabilize protein structures .

Cellular Effects

Didodecyl disulfide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress by increasing the levels of reactive oxygen species (ROS), which can lead to the activation of signaling pathways such as the MAPK pathway. This compound also affects gene expression by modulating the activity of transcription factors like NF-κB. Additionally, didodecyl disulfide impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the pentose phosphate pathway .

Molecular Mechanism

The molecular mechanism of didodecyl disulfide involves its ability to form disulfide bonds with cysteine residues in proteins. This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein involved. For example, didodecyl disulfide can inhibit the activity of thioredoxin reductase, an enzyme involved in maintaining the redox state of cells. This inhibition can result in increased oxidative stress and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of didodecyl disulfide can change over time due to its stability and degradation. Didodecyl disulfide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to didodecyl disulfide can lead to persistent oxidative stress and alterations in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of didodecyl disulfide vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and modulate cellular signaling pathways. At high doses, didodecyl disulfide can cause significant toxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects .

Metabolic Pathways

Didodecyl disulfide is involved in several metabolic pathways, including the pentose phosphate pathway and glycolysis. It interacts with enzymes such as glucose-6-phosphate dehydrogenase, which plays a key role in the pentose phosphate pathway. This interaction can affect the levels of NADPH and other metabolites, influencing cellular redox balance and metabolic flux .

Transport and Distribution

Within cells, didodecyl disulfide is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, didodecyl disulfide can localize to specific compartments, such as the endoplasmic reticulum, where it can exert its effects on protein folding and stability .

Subcellular Localization

Didodecyl disulfide is primarily localized in the endoplasmic reticulum, where it interacts with protein disulfide isomerases to facilitate the formation and rearrangement of disulfide bonds in nascent proteins. This localization is crucial for its role in maintaining protein structure and function. Additionally, didodecyl disulfide can be found in other subcellular compartments, such as the mitochondria, where it may influence mitochondrial function and redox balance .

Propiedades

IUPAC Name |

1-(dodecyldisulfanyl)dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYUSSOCODCSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSSCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181971 | |

| Record name | Dilauryl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2757-37-1 | |

| Record name | Dilauryl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauryl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DILAURYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5M2RO88M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1215073.png)

![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1215074.png)

![2-(3-Methylphenyl)sulfonyl-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B1215075.png)

![N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-pyridinecarboxamide](/img/structure/B1215076.png)

![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)

![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)

![4-{[2-(Benzyloxy)benzyl]amino}phenol](/img/structure/B1215091.png)